Kashmirine

Description

Significance of Natural Products in Chemical Biology

Natural products are secondary metabolites synthesized by organisms, playing roles in interactions within and between species, providing selective advantages acs.org. Their structural complexity and diversity are a result of nature's extensive exploration of chemical space acs.orgwou.edu. This exploration has yielded compounds with a wide range of biological activities, including antibacterial, antifungal, antioxidant, anticancer, anti-inflammatory, and neuroprotective properties researchgate.net. The study of natural products in chemical biology aims to understand their biosynthesis, mechanisms of action, and potential applications as biological probes or lead compounds for drug discovery lumblab.orgopenaccessjournals.com. The discipline of pharmacognosy, specifically the study of natural products with biological activity, provides tools for identifying and processing these valuable resources wou.edu.

Overview of Steroidal Alkaloids in Medicinal Chemistry Research

Steroidal alkaloids are a significant class of natural products characterized by a steroidal skeleton incorporating one or more nitrogen atoms nih.govresearchgate.netkib.ac.cn. These compounds are predominantly found in certain plant families, including Liliaceae, Solanaceae, Apocynaceae, and Buxaceae nih.govd-nb.inforesearchgate.net. Their structural similarity to endogenous steroids, such as hormones and corticosteroids, contributes to their diverse biological activities researchgate.net. Research into steroidal alkaloids has revealed a spectrum of potential therapeutic effects, including anticancer, anticholinergic, antimicrobial, anti-inflammatory, analgesic, and anti-myocardial ischemia activities nih.govd-nb.info. Some steroidal alkaloids have been successfully developed into therapeutic drugs, highlighting their importance in medicinal chemistry research nih.govkib.ac.cnd-nb.info.

Historical Context of Kashmirine within the Fritillaria Alkaloid Family

This compound is a steroidal alkaloid that belongs to the Fritillaria alkaloid family sciencebiology.orgscialert.netresearchgate.net. Fritillaria species, perennial herbs belonging to the Liliaceae family, have a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM), where their dried bulbs (known as "Beimu") are valued for antitussive and expectorant properties frontiersin.orgacs.orgmdpi.commdpi.comnih.gov. The pharmacological activities of Fritillaria bulbs are largely attributed to their steroidal alkaloid content acs.org.

This compound was first reported as a new steroidal alkaloid isolated from Fritillaria roylei Hook (Liliaceae) in 1976 sciencebiology.orgscialert.netresearchgate.net. This isolation contributed to the understanding of the chemical constituents of Fritillaria species and the diverse array of alkaloids present within this genus sciencebiology.orgscialert.netresearchgate.net. Fritillaria roylei, also known as Kshirakakoli in some traditional systems, is an endangered medicinal herb found in the Himalayas sciencebiology.orgresearchgate.netscispace.com. The discovery and structural elucidation of this compound added to the growing knowledge base of Fritillaria alkaloids, a group that includes other notable compounds such as imperialine (B1671802) (also referred to as peiminine (B1679210) or sipeimine) and chuanbeinone mdpi.comwikipedia.orgchemsrc.comfrontiersin.org.

The structure of this compound, possessing a C-nor-D-homo steroidal skeleton with a cis D/E ring juncture, was noted as being previously unknown in this type of steroid alkaloid at the time of its isolation insaindia.res.in. This unique structural feature further emphasized the chemical diversity found within natural products and the Fritillaria genus specifically insaindia.res.in. Research into Fritillaria alkaloids continues, with ongoing studies exploring their chemical composition, biosynthesis, and pharmacological effects frontiersin.orgmdpi.comfrontiersin.org.

This compound is also identified as a synonym for Imperialine wikipedia.orgchemsrc.comlatoxan.com. Imperialine (or Sipeimine) is an alkaloid found in the bulbs of Fritillaria species wikipedia.orglatoxan.com. It occurs in Fritillaria to an extent of 0.1-2.0% wikipedia.org. Fritillaria ussuriensis, which grows at lower altitudes, is noted as being the only Fritillaria species growing below 1500m that contains imperialine mdpi.com.

Research findings related to compounds identified as this compound or its synonyms (Imperialine, Sipeimine) indicate various properties and research areas. The molecular formula for this compound/Imperialine/Sipeimine is C27H43NO3, with a molecular weight of 429.64 g/mol wikipedia.orgchemsrc.comlatoxan.com. It is described as a powder with a melting point between 257-267 °C latoxan.com. Solubility information indicates it is soluble in chloroform (B151607) and 95% alcohol, slightly soluble in acetone, and not soluble in water latoxan.com.

Studies have explored the biological activities of compounds identified as Imperialine or Sipeimine. Imperialine has been characterized as a short-acting selective M2 muscarinic receptor antagonist latoxan.com. Research on Sipeimine, isolated from Fritillaria ussuriensis, has investigated its ability to induce rejuvenation of an endophytic fungus chemsrc.com.

Further research on Fritillaria alkaloids, including this compound and its synonyms, continues to uncover their diverse chemical structures and potential biological activities, contributing to the fields of natural product chemistry and medicinal chemistry nih.govkib.ac.cnfrontiersin.orgmdpi.comnih.govfrontiersin.org.

Here is a table summarizing some key chemical properties:

| Property | Value |

| Molecular Formula | C27H43NO3 |

| Molecular Weight | 429.64 g/mol |

| Physical Form | Powder |

| Melting Point | 257-267 °C |

| Solubility | Soluble in chloroform, 95% alcohol; Slightly soluble in acetone; Not soluble in water latoxan.com |

| PubChem CID | 442977 (for Imperialine/Sipeimine/Kashmirine) wikipedia.orglatoxan.com |

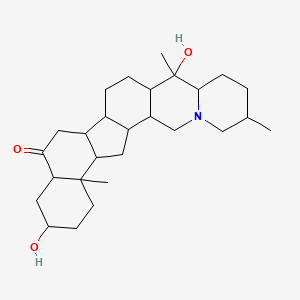

Structure

2D Structure

Properties

IUPAC Name |

10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDIERHFZVCNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61825-98-7 | |

| Record name | Kashmirine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Isolation and Dereplication Methodologies of Kashmirine

Botanical Source and Habitat of Fritillaria roylei

Kashmirine is isolated from Fritillaria roylei Hook., a perennial bulbous herb belonging to the Liliaceae (Lily family). insaindia.res.invalleyofflowers.infosdsuv.co.injetir.orgscribd.com This species is commonly known by various names, including Himalayan Fritillary and Kakoli. valleyofflowers.infosdsuv.co.in

Fritillaria roylei is native to the Himalayan region, with its habitat spanning from Pakistan to Uttarakhand in India. pfaf.orggreathimalayannationalpark.org It thrives in sub-alpine to alpine meadows and on alpine slopes and in shrubberies at altitudes typically ranging from 2400 to 4000 meters above sea level. sdsuv.co.inpfaf.orggreathimalayannationalpark.org The plant prefers well-drained, often acidic, light sandy or medium loam soils and is frequently found in open, sunny areas with moderate slopes and rich humus. sdsuv.co.ingreathimalayannationalpark.org

Table 1: Botanical Information for Fritillaria roylei

| Aspect | Detail |

| Botanical Name | Fritillaria roylei Hook. |

| Family | Liliaceae |

| Common Names | Himalayan Fritillary, Kakoli, Jungli Lehsun, Van Lahusan |

| Habitat | Sub-alpine to alpine regions of the Himalayas |

| Altitude Range | 2400 - 4000 m a.s.l. (variations reported, e.g., 2000-3500m, 2700-4000m) pfaf.orggreathimalayannationalpark.org |

| Preferred Soil | Well-drained, light sandy or medium loam, often acidic |

| Light Preference | Open and sunny slopes |

| Geographical Distribution | Himalayas (Pakistan to Uttarakhand, India, including Jammu & Kashmir, Himachal Pradesh) sdsuv.co.inpfaf.orggreathimalayannationalpark.org |

Extraction and Purification Techniques for this compound

The initial step in obtaining this compound involves extracting it from the plant material, typically the bulbs of Fritillaria roylei. jetir.orgwikipedia.org Solvent extraction is a widely used method for isolating natural products from plant matrices. mdpi.comnih.gov This process involves using a suitable solvent to dissolve the target compound from the solid plant material. mdpi.comnih.gov

One reported method for the extraction of this compound (also referred to as sipeimine or imperialine) from dried Fritillaria roylei bulbs involves grinding the bulbs into a fine powder. iucr.org This powder is then mixed with a 5% sodium carbonate solution and dried. iucr.org Subsequently, the dried powder is macerated with dichloromethane (B109758) (CH₂Cl₂) for a period, followed by filtration. iucr.org The resulting solution is then extracted with 1% hydrochloric acid. iucr.org The pH of this acidic solution is adjusted to 9 using potassium carbonate solution, and the alkaloids, including this compound, are then extracted into diethyl ether. iucr.org The diethyl ether solution is concentrated under reduced pressure to yield the crude extract. iucr.org

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. nih.gov Various purification techniques can be employed, often involving chromatography. mdpi.com

Table 2: Example Extraction and Initial Processing Steps for this compound

| Step | Method/Reagent | Purpose |

| Plant Material Preparation | Grinding dried bulbs to powder | Increase surface area for extraction |

| Initial Treatment | Mixing with 5% Na₂CO₃ solution | Alkaloid liberation/basification |

| Drying | At room temperature | Remove moisture |

| Maceration | Dichloromethane (CH₂Cl₂) | Extract alkaloids from plant matrix |

| Filtration | - | Separate liquid extract from solid residue |

| Acidic Extraction | 1% Hydrochloric acid | Extract alkaloids into aqueous phase |

| pH Adjustment | Potassium carbonate (to pH 9) | Basify aqueous phase for back-extraction |

| Diethyl Ether Extraction | Diethyl ether | Extract alkaloids into organic phase |

| Concentration | Under reduced pressure | Obtain crude alkaloid extract |

Chromatographic Approaches in this compound Isolation

Chromatography plays a crucial role in both the isolation and purification of this compound from complex plant extracts. researchgate.netnih.gov It allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. phenomenex.com

Preparative and Analytical Liquid Chromatography

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique used for separating, identifying, and quantifying compounds in liquid samples. phenomenex.comthermofisher.com Both analytical and preparative scales of LC are relevant in natural product chemistry. Analytical LC is typically used for identification, quantification, and method development, employing smaller columns and sample sizes. thermofisher.com Preparative LC, on the other hand, is used to isolate larger quantities of purified compounds for further study or application. ymc.euwaters.com

While specific detailed protocols for preparative and analytical LC specifically for this compound isolation from Fritillaria roylei are not extensively detailed in the provided snippets, general principles apply. Preparative LC for alkaloid isolation often utilizes stationary phases like silica (B1680970) or modified silica (e.g., reversed-phase C18) and appropriate solvent systems (mobile phases) to achieve separation based on polarity and other chemical properties. ymc.euwaters.com The choice of stationary and mobile phases is critical for achieving sufficient resolution to isolate the target compound from closely related substances. ymc.eu

Analytical LC methods would be used to monitor the purification process, assess the purity of isolated fractions, and potentially for quantitative analysis. thermofisher.com

Thin-Layer Chromatography Applications

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique often used in natural product isolation for initial screening, monitoring extraction efficiency, and guiding fraction collection during column chromatography. researchgate.netnih.govcsfarmacie.cz In TLC, a stationary phase (commonly silica gel) is coated on a plate, and the sample is applied as a spot or band. csfarmacie.cz The plate is then developed in a mobile phase, which moves up the plate by capillary action, separating the compounds based on their differential migration. csfarmacie.cz

TLC has been used in the study of Fritillaria roylei extracts, for instance, in the isolation of stigmasterol, where it was used to monitor column chromatography fractions and assess the purity of the isolated compound. researchgate.net For this compound, TLC could be employed in a similar manner:

To quickly analyze crude extracts and fractions from column chromatography to identify those containing this compound.

To optimize solvent systems for larger-scale chromatographic separations.

To check the purity of isolated this compound samples.

Detection of compounds on TLC plates can be achieved using various methods, including UV light (if the compound absorbs UV radiation) or by spraying with visualization reagents that react with the compounds to produce colored spots. csfarmacie.cz

Mass Spectrometry for Early Identification and Dereplication

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of molecules, which can be used for compound identification and structural elucidation. researchgate.netfrontiersin.org Coupled with chromatography, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), it becomes an even more potent tool for analyzing complex mixtures. researchgate.netnih.gov

In the context of natural product discovery, MS, particularly tandem mass spectrometry (MS/MS), is invaluable for dereplication. researchgate.netmdpi.comfrontiersin.org By analyzing the mass spectral data of compounds in crude extracts or partially purified fractions and comparing this data to databases of known compounds, researchers can quickly identify compounds that have been previously reported. researchgate.netfrontiersin.orgnih.gov This saves significant time and resources by avoiding the re-isolation and re-characterization of known substances. researchgate.netmdpi.com

For this compound, MS analysis would provide its molecular weight and characteristic fragmentation pattern (in MS/MS experiments). chemicalbook.com Comparing this information to spectral libraries and databases containing data for known steroidal alkaloids, including synonyms like sipeimine and imperialine (B1671802), allows for its rapid identification or dereplication. wikipedia.orgchemicalbook.comimsc.res.inselleckchem.com High-resolution MS provides accurate mass measurements, which can help determine the elemental composition of the compound, further aiding in its identification. frontiersin.org LC-MS/MS is a particularly effective hyphenated technique for the dereplication of natural products in complex plant extracts. researchgate.netmdpi.com

Table 3: Analytical Techniques in this compound Studies

| Technique | Application in this compound Studies | Purpose |

| Analytical Liquid Chromatography (HPLC) | Monitoring purification fractions, purity assessment, potential quantification | Separation, identification, and quantification of components |

| Preparative Liquid Chromatography | Isolation of purified this compound in larger quantities | Purification and isolation of target compound |

| Thin-Layer Chromatography (TLC) | Initial screening of extracts/fractions, monitoring column chromatography, method optimization, purity check | Rapid separation, visualization, and monitoring of compounds |

| Mass Spectrometry (MS) | Determination of molecular weight, fragmentation pattern analysis | Compound identification and structural information |

| LC-MS / LC-MS/MS | Analysis of complex extracts, dereplication, identification of known compounds based on mass/fragmentation | Coupled separation and identification, rapid screening of knowns |

Structural Elucidation of Kashmirine

Application of Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in deciphering the structure of Kashmirine, providing detailed information about the hydrogen and carbon atoms within the molecule and their relationships. lookchem.comresearchgate.netimperial.ac.uk

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy was instrumental in identifying the different types of protons present in this compound and their chemical environments. Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of the signals provided information on the number of protons at each distinct position and their neighboring protons. While a complete peak assignment table for this compound was not available in the consulted literature snippets, studies on Imperialine (B1671802) and its derivatives, synonymous with this compound, confirmed the utility of ¹H NMR in establishing structural features. researchgate.netchemscene.comnative-protein.com The presence and environment of protons associated with hydroxyl and methyl groups, particularly a tertiary methyl group at C-20, were confirmed through NMR analysis. lookchem.comchemicalbook.com

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provided information on the carbon skeleton of this compound. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule. Analysis of the chemical shifts of these signals allowed for the identification of different types of carbon atoms, such as methyl, methylene, methine, quaternary carbons, and those associated with functional groups like hydroxyls or carbonyls. researchgate.net Studies on related cevanine-type alkaloids have shown correlations between relative configurations and ¹³C NMR data, highlighting its importance in stereochemical assignments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provided connectivity and spatial proximity information, essential for piecing together the complete structure of this compound.

COSY (COrrelation SpectroscopY): This technique reveals correlations between protons that are coupled to each other, typically through one, two, or three bonds. princeton.edusdsu.edu COSY data helps establish proton-proton connectivity networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond correlation). princeton.edusdsu.edu This is fundamental for assigning proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two, three, or even four bonds. princeton.edusdsu.edu This long-range connectivity information is crucial for connecting different fragments of the molecule and identifying quaternary carbons. magritek.com

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edu This technique is vital for determining the relative stereochemistry and conformation of the molecule.

The application of these 2D NMR techniques was integral to the comprehensive structural elucidation of this compound and its derivatives. researchgate.netmagritek.com

Utilization of Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) was employed to determine the molecular weight and elemental composition of this compound, as well as to provide information about its fragmentation pattern. The molecular formula of this compound (Imperialine/Sipeimine) has been determined to be C₂₇H₄₃NO₃, with an exact mass of approximately 429.324 Da. chemsrc.comlookchem.comgenome.jp

Mass fragmentation analysis provides characteristic ions that result from the breaking of specific bonds within the molecule. These fragmentation patterns serve as a fingerprint for the compound and can provide clues about the presence of certain substructures. For related cevanine-type alkaloids like dihydroimperialine, characteristic fragments at m/z 112 and 98 have been observed, indicating the presence of the cevanine backbone and suggesting a heteroatom at the junction of rings E and F. biomedres.us Analysis of Sipeimine by UPLC-QTOF-MS/MS has revealed characteristic product ions, further aiding in its identification and structural characterization. frontiersin.orgnih.gov

The exact mass determination from high-resolution mass spectrometry is critical for confirming the elemental composition derived from the molecular formula.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that provides a three-dimensional picture of the atomic arrangement within a crystal. hmdb.caresearchgate.netup.pt This method was utilized in the structural elucidation of this compound and related steroidal alkaloids to definitively determine their solid-state structure and, importantly, their absolute stereochemistry. chemsrc.comlookchem.comresearchgate.net

By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, researchers were able to map the electron density and determine the precise positions of each atom in three dimensions. hmdb.cacaltech.edu This allowed for the unambiguous confirmation of the connectivity established by NMR and MS, as well as the determination of the relative and absolute configurations of the chiral centers within the molecule. researchgate.netimperial.ac.uk X-ray diffraction studies on the cerveratrum alkaloid class, to which this compound belongs, have been instrumental in understanding their complex structures, which often contain numerous asymmetric centers. rsc.org

Distinctive Structural Features of this compound

This compound possesses a distinctive steroidal alkaloid skeleton. It is characterized as a cerveratrum-type base and a cevanine-type alkaloid. rsc.orgbiomedres.uschemicalpapers.com A notable feature of this compound's structure is its C-nor-D-homo steroidal skeleton, which includes a cis D/E ring juncture. lookchem.com This specific ring fusion was reported as previously unknown in this class of steroid alkaloids at the time of its discovery. lookchem.com The presence of tertiary hydroxyl and methyl groups at the C-20 position is another identified characteristic. lookchem.comchemicalbook.com

C-nor-D-homo Steroidal Skeleton Configuration

This compound possesses a C-nor-D-homo steroidal skeleton. insaindia.res.in This designation indicates a rearrangement of the typical steroid structure. In a standard steroid, there are four fused rings: three six-membered (A, B, and C) and one five-membered (D). wikipedia.org In the C-nor-D-homo system, the C ring is contracted (hence "C-nor"), typically becoming a five-membered ring, while the D ring is expanded (hence "D-homo"), becoming a six-membered ring. wikipedia.orgnih.gov This results in a core ring system that deviates from the standard "6-6-6-5" arrangement of cyclohexane (B81311) and cyclopentane (B165970) rings. researchgate.net The formation of this rearranged skeleton often involves a biosynthetic migration of a carbon atom, such as the original C-13 atom migrating to C-12. nih.gov

This skeletal rearrangement is a significant feature of this compound and distinguishes it from many other naturally occurring steroids and steroidal alkaloids. insaindia.res.in

Biosynthetic Pathways of Kashmirine

Proposed Precursor Derivations in Fritillaria Species

The initial steps in the biosynthesis of steroidal alkaloids in Fritillaria are believed to involve the mevalonate (B85504) (MVA) and/or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.comfrontiersin.orgmdpi.comnih.govnih.govresearchgate.net These pathways are responsible for generating the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.comnih.gov These precursors are then condensed to form farnesyl pyrophosphate (FPP), a critical substrate for steroidal alkaloid biosynthesis. mdpi.com Cholesterol is considered an important intermediate in the steroidal alkaloid biosynthesis pathway in Fritillaria. mdpi.comacademicjournals.org

Enzymatic Transformations in Steroidal Alkaloid Biosynthesis

Several key enzymes are implicated in the biosynthesis of steroidal alkaloids in Fritillaria. Enzymes involved in the MVA and MEP pathways, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPS), play crucial roles in the initial stages. academicjournals.orgmdpi.comnih.govnih.gov Cytochrome P450 enzymes (CYPs) are also recognized as essential catalysts in this pathway, particularly for hydroxylation, oxidation, and transamination reactions that convert intermediates like cholesterol into the final steroidal alkaloid structures. nih.govacademicjournals.orgmdpi.comnih.gov Specifically, CYP710A and CYP90B have been associated with the accumulation of steroidal alkaloids in Fritillaria. nih.gov Transcriptome analyses have identified transcripts likely related to these enzymatic activities in Fritillaria species. nih.govnih.govacademicjournals.org

Comparative Analysis with Related Fritillaria Steroidal Alkaloids (e.g., Sipeimine, Peimine)

Kashmirine is structurally related to other Fritillaria steroidal alkaloids such as Sipeimine and Peimine. wikipedia.orgresearchgate.netmedwinpublishers.com While the precise biosynthetic route to this compound is not fully detailed, the shared structural features with Sipeimine and Peimine suggest common initial biosynthetic steps originating from the sterol pathway. mdpi.comacademicjournals.org Differences in the final structures of these alkaloids imply variations in the downstream enzymatic transformations, likely involving specific hydroxylation, oxidation, or amination steps catalyzed by different sets of enzymes, potentially including specific CYP450 isoforms. nih.govnih.gov Comparative metabolomic and transcriptomic studies across different Fritillaria species and tissues have revealed variations in the accumulation of these alkaloids and the expression levels of genes involved in their biosynthesis, hinting at species-specific or tissue-specific pathway regulation and enzymatic activity. mdpi.comnih.govnih.govresearchgate.netd-nb.info

Biotechnological Approaches for Enhanced Accumulation in Plant Cell Cultures

Given the low natural abundance and the conservation status of some Fritillaria species, biotechnological approaches, particularly in vitro culture systems, are being explored to enhance the accumulation of steroidal alkaloids like this compound. mdpi.comresearchgate.netfrontiersin.orgnih.govmdpi.comresearchgate.net

In Vitro Culture Systems of Fritillaria roylei

In vitro culture techniques, including callus and regenerated bulb cultures, have been established for Fritillaria roylei and other Fritillaria species. mdpi.comresearchgate.netresearchgate.net These systems offer a controlled environment for studying alkaloid biosynthesis and potentially scaling up production. Studies have shown that in vitro cultures can produce steroidal alkaloids, and in some cases, regenerated bulbs have accumulated alkaloid content comparable to wild bulbs. mdpi.comresearchgate.net Callus culture has also been identified as a promising source for amplifying steroid alkaloid biosynthesis. mdpi.comresearchgate.net Optimization of culture media, including the use of plant growth regulators like auxins and cytokinins, is crucial for efficient callus induction and plantlet regeneration in Fritillaria species. researchgate.netresearchgate.netmdpi.com

Here is a table summarizing some findings on alkaloid content in Fritillaria roylei tissues and cultures:

| Tissue Type | Sipeimine Content (µg/g) | Peimine Content (µg/g) | Source |

| Wild Floral Bud | 599.72 | Not specified | researchgate.net |

| Wild Bulb | Not specified | 1.13 | researchgate.net |

| Wild Leaf | Not specified | 0.78 | researchgate.net |

| Wild Stem | Not specified | 0.67 | researchgate.net |

| In Vitro Callus | 1.98 | Not specified | researchgate.netresearchgate.net |

Note: Data for this compound content specifically in these studies was not available in the provided snippets.

Elicitation Strategies for Alkaloid Production

Elicitation, the process of using specific compounds (elicitors) to stimulate the production of secondary metabolites, is a key strategy employed in Fritillaria cell cultures to enhance alkaloid accumulation. researchgate.netmdpi.comnih.govirispublishers.commdpi.com Elicitors can be biotic (e.g., fungal carbohydrates, yeast extract) or abiotic (e.g., salicylic (B10762653) acid, methyl jasmonate, heavy metal salts like copper sulfate). nih.govirispublishers.commdpi.com These elicitors trigger plant defense responses, activating signal transduction pathways and gene expression related to secondary metabolism. irispublishers.commdpi.com

Studies on Fritillaria species have investigated the effects of various elicitors on steroidal alkaloid production in vitro. Jasmonic acid and methyl jasmonate are commonly used elicitors that have shown promise in enhancing secondary metabolite synthesis in plant cell cultures, including in Fritillaria roylei. researchgate.netmdpi.commdpi.com Salicylic acid has also been tested as an elicitor in Fritillaria cultures. researchgate.netmdpi.com The application of elicitors, often in optimized concentrations and treatment durations, can lead to increased yields of target alkaloids. researchgate.netirispublishers.commdpi.com For instance, elicitation of regenerated Fritillaria bulbs with jasmonic acid, methyl jasmonate, salicylic acid, and gibberellic acid demonstrated enhanced accumulation of certain steroidal alkaloids. researchgate.net

Here is a table summarizing some elicitors used in Fritillaria in vitro cultures:

| Elicitor | Type | Observed Effect on Alkaloid Production (General/Specific) | Source |

| Jasmonic Acid | Abiotic | Enhanced accumulation of certain steroidal alkaloids | researchgate.netresearchgate.net |

| Methyl Jasmonate | Abiotic | Enhanced accumulation of certain steroidal alkaloids | researchgate.netmdpi.commdpi.com |

| Salicylic Acid | Abiotic | Enhanced accumulation of certain steroidal alkaloids | researchgate.netresearchgate.netmdpi.com |

| Copper Sulphate | Abiotic | Used in elicitation studies | researchgate.net |

These biotechnological approaches, particularly the combination of optimized in vitro culture systems and elicitation strategies, hold potential for sustainable production of this compound and other valuable steroidal alkaloids from Fritillaria species. mdpi.comresearchgate.netresearchgate.net

Chemical Synthesis Approaches to Kashmirine and Analogues

Retrosynthetic Analysis of the Kashmirine Skeleton

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules. researchgate.netwikipedia.org It involves working backward from the target molecule, disconnecting bonds to arrive at simpler, commercially available starting materials through a series of hypothetical reverse reactions (transforms). researchgate.netwikipedia.org For this compound, a retrosynthetic analysis would need to consider the unique C-nor-D-homo skeleton, the cis D/E ring fusion, and the positions and stereochemistry of the hydroxyl groups, the ketone, and the amine functionality.

Key disconnections in a retrosynthetic strategy for this compound might involve cleaving bonds that simplify the fused ring system or disconnect the appended nitrogen-containing ring. The presence of multiple functional groups suggests potential transforms such as aldol (B89426) reactions, Michael additions, or cyclization reactions to form the carbon framework, and reactions like reductive amination or cyclization onto a nitrogen precursor to introduce the amine. youtube.comyoutube.com The stereochemical complexity necessitates careful planning to introduce chiral centers with the correct relative and absolute configurations.

Strategies for Total Synthesis of this compound

Total synthesis aims to construct a complex molecule from simple precursors. For a molecule like this compound with its unique steroidal alkaloid structure, total synthesis strategies would likely involve the convergent or linear assembly of the fused ring system, incorporating the necessary functional groups and stereochemistry at each step. The C-nor-D-homo architecture and the cis D/E ring juncture present specific synthetic hurdles that would require tailored approaches.

Potential strategies could involve building the steroidal core through a series of annulation reactions, potentially employing methods that allow for the controlled formation of cyclic systems with the desired ring sizes and fusion stereochemistry. Biomimetic approaches, inspired by the proposed biosynthesis of steroidal alkaloids, could also be considered, although the specific biosynthetic pathway to this compound's unique skeleton might involve unusual enzymatic transformations. psu.edu

Key Stereoselective Transformations

Achieving the correct stereochemistry at the numerous chiral centers within the this compound molecule is paramount for its total synthesis. This would necessitate the use of highly stereoselective transformations. nih.govrsc.org Key steps would likely include asymmetric reactions such as:

Stereoselective reduction of ketones or alkenes to install chiral hydroxyl or alkyl-substituted carbons.

Diastereoselective additions to cyclic or acyclic precursors to control the relative stereochemistry between adjacent centers.

Chiral auxiliary or asymmetric catalysis approaches to control the absolute stereochemistry.

The formation of the cis D/E ring fusion would require specific reactions or sequences that favor this particular stereochemical outcome over the more common trans fusion found in many natural steroids.

Formation of the Steroidal Ring System

The construction of the modified steroidal ring system (rings A, B, C, D, and the nitrogen-containing ring) is the central challenge in the synthesis of this compound. Strategies for forming fused polycyclic systems often involve intramolecular reactions. rsc.org For this compound, this could include:

Intramolecular cyclization reactions (e.g., radical cyclizations, cationic cyclizations, or pericyclic reactions) to form the individual rings or bridgehead systems. psu.edursc.org

Cascade reactions where a single set of reaction conditions leads to the formation of multiple rings in a sequential manner.

Stepwise annulation approaches, building the rings one by one from a simpler cyclic or acyclic precursor.

The order of ring construction and the specific reactions employed would be dictated by the need to establish the correct ring sizes, fusion stereochemistry (particularly the cis D/E junction), and the placement of functional groups.

Partial Synthesis and Structural Modifications of this compound

Partial synthesis involves starting from a readily available, structurally related natural product or intermediate and chemically modifying it to obtain the target molecule. Given that this compound is isolated from Fritillaria species, a partial synthesis approach could potentially start from a more abundant steroidal alkaloid or a related steroid precursor found in these or other plants. vdoc.pub

This strategy would focus on modifying the existing ring system and functional groups of the starting material to match the unique features of this compound, such as adjusting ring sizes (contraction of ring C and expansion of ring D), altering oxidation states, and introducing or modifying hydroxyl and amine functionalities with controlled stereochemistry. The work of researchers like Asima Chatterjee on the chemistry and synthesis of steroidal alkaloids, including structural elucidation and partial synthesis of related compounds, highlights the potential of this approach for complex natural products. insaindia.res.in

Synthetic Routes to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is often pursued to explore structure-activity relationships or develop compounds with modified properties. mdpi.comnih.gov Synthetic routes to this compound analogues would involve introducing structural variations while retaining key features of the core skeleton.

Design Principles for Structural Variation

The design of this compound analogues could be guided by several principles aimed at exploring the impact of specific structural changes on chemical or biological properties. These principles include:

Functional Group Modification: Altering the hydroxyl groups (e.g., esterification, etherification), the ketone (e.g., reduction, ketal formation), or the amine (e.g., alkylation, acylation) to change polarity, reactivity, or binding interactions.

Stereochemical Variations: Synthesizing diastereomers or enantiomers of this compound or its analogues to study the effect of stereochemistry on molecular properties.

Side Chain Modifications: If this compound has an appended side chain (beyond the fused ring system), modifying its length, branching, or functionalization.

Synthetic routes to these analogues would leverage many of the same strategies and stereoselective transformations used in the synthesis of the parent this compound structure, adapted to introduce the desired modifications at specific positions.

Regioselective and Stereoselective Functionalization

The chemical synthesis of complex natural products, such as the alkaloid this compound, necessitates stringent control over both the regiochemical and stereochemical outcomes of chemical transformations. Regioselectivity refers to the preference for bond formation or cleavage at a specific atom or functional group within a molecule, particularly when multiple similar sites exist. Stereoselectivity, on the other hand, concerns the preferential formation of one stereoisomer over others from a single reactant or set of reactants. masterorganicchemistry.com In the context of synthesizing molecules with multiple chiral centers, such as this compound, achieving high levels of stereoselectivity is paramount to obtaining the desired enantiomer or diastereomer. numberanalytics.comwikipedia.orgyork.ac.uk

Alkaloids like this compound possess intricate polycyclic structures with numerous stereogenic centers. wikipedia.orglatoxan.comwikipedia.org The precise three-dimensional arrangement of atoms dictates their biological properties. numberanalytics.comwikipedia.org Therefore, synthetic routes must employ strategies that control the formation of these centers with high fidelity. This often involves the use of chiral catalysts, chiral auxiliaries, or reactions that inherently favor the formation of specific stereoisomers through controlled transition states. wikipedia.orgyork.ac.ukspringernature.com

Regioselectivity is equally critical in assembling the complex skeleton of this compound. Functionalization reactions must occur at specific positions on the molecule to build the ring system and introduce necessary functional groups in the correct connectivity. rsc.orgresearchgate.net Undesired reactions at alternative sites can lead to the formation of constitutional isomers, complicating purification and reducing the yield of the target compound. masterorganicchemistry.com

Mechanistic Pharmacology and Molecular Interactions of Kashmirine

In Vitro Investigations of Molecular Target Engagement

In vitro studies are crucial for understanding the direct interactions between a compound and its potential biological targets, such as enzymes and receptors. These studies provide fundamental data on binding affinity and functional effects.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Enzyme inhibition studies investigate the ability of a compound to reduce the activity of specific enzymes. Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition can impact neurological function. nih.gov While some studies have explored the acetylcholinesterase inhibitory potential of isosteroidal alkaloids from Fritillaria species, specific detailed data on Kashmirine's direct inhibitory activity on acetylcholinesterase is limited in the provided search results. dntb.gov.uaresearchgate.net However, related steroidal alkaloids from Fritillaria cirrhosa (syn. Fritillaria roylei) have been investigated for their acetylcholinesterase inhibition potential. researchgate.net For instance, Govanoside C, another compound from this genus, significantly inhibited acetylcholinesterase with an IC50 of 2.38 μM. researchgate.net Molecular docking studies have been performed for other isosteroidal alkaloids to understand their interaction and binding energy with acetylcholinesterase. researchgate.net

Receptor Binding Profiling

Receptor binding studies assess the affinity of a compound for specific receptors in biological systems. This compound has been characterized as a short-acting selective M2 muscarinic receptor antagonist. latoxan.comncats.io Studies have characterized the interaction of imperialine (B1671802) (this compound) at muscarinic receptors in vitro. ncats.io Selective antagonism activity of alkaloids from Fritillaria bulbs at muscarinic receptors has also been functionally studied. ncats.io

Here is a summary of the known receptor interaction:

| Target | Interaction Type | Selectivity |

| Muscarinic M2 Receptor | Antagonist | Selective |

Cellular Pathway Modulation Studies

Investigating the modulation of cellular pathways provides insights into how a compound influences intracellular signaling cascades and cellular processes. While the provided search results indicate that this compound is a biologically active constituent ncats.io and some in vitro studies have been conducted researchgate.netchemsrc.com, detailed information specifically on this compound's modulation of distinct cellular pathways is not extensively available in the provided snippets. Research on other compounds from Fritillaria species or related steroidal alkaloids has explored areas such as inducing autophagy in cancer cells and influencing signaling pathways like AMPK-mTOR-ULK researchgate.net, but these findings are not directly attributed to this compound itself within the search results.

Mechanistic Insights from Animal Models (In Vivo Research)

In vivo studies using animal models are essential for evaluating the pharmacological effects of a compound in a complex biological system and gaining mechanistic insights that may not be apparent from in vitro work.

Preclinical Pharmacological Investigations

Preclinical pharmacological investigations in animal models aim to assess the potential therapeutic effects and mechanisms of action of a compound before human trials. While this compound is recognized as a biologically active alkaloid found in plants used in traditional medicine stikesbcm.ac.idresearchgate.net, detailed preclinical pharmacological investigations specifically focused on this compound are limited in the provided search results. Some in vivo studies have been conducted on Fritillaria species extracts or other related alkaloids, exploring effects such as improved respiratory functions and reductions in airway inflammation in models of COPD researchgate.net, but direct evidence for this compound's specific in vivo pharmacological effects and underlying mechanisms is not comprehensively detailed.

Structure Activity Relationship Sar Studies of Kashmirine and Its Derivatives

Systematic Modification of Key Functional Groups

Systematic modification of key functional groups is a cornerstone of SAR studies, involving targeted chemical alterations to specific parts of a molecule to probe their importance for biological activity. For a complex steroidal alkaloid like Kashmirine, potential sites for modification would typically include hydroxyl groups, the ketone function, the nitrogen atom, and the various ring structures. Such studies would involve synthesizing derivatives with specific functional group changes (e.g., acetylation, methylation, oxidation, reduction, or substitution) and then evaluating their biological activity compared to the parent compound. Based on the available search results, detailed accounts of such systematic modifications specifically applied to this compound and the resulting biological data for each derivative are not extensively reported.

Elucidation of Pharmacophore Features

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govresearchgate.net Elucidating the pharmacophore of this compound would involve identifying the essential functional groups and their spatial arrangement required for its observed biological activities, such as M2 muscarinic receptor antagonism. latoxan.com This process often utilizes experimental data from SAR studies of derivatives, computational methods like molecular docking and 3D database searching, and analysis of the target binding site if known. While the general principles of pharmacophore elucidation are well-established, specific research detailing the determined pharmacophore model for this compound based on experimental data from its derivatives was not found in the provided search results.

Correlation of Structural Motifs with Biological Activity

This section of SAR focuses on establishing direct relationships between specific structural features or motifs within the this compound molecule and the type or potency of its biological activity. For instance, the presence or absence of a hydroxyl group at a particular position, the configuration of a chiral center, or the conformation imposed by the unique C-nor-D-homo skeleton and cis D/E ring juncture insaindia.res.in could be correlated with observed effects. Analyzing a series of this compound derivatives with defined structural variations allows researchers to infer which parts of the molecule are critical for binding to a biological target or eliciting a specific response. Despite the known biological activities of this compound latoxan.comresearchgate.net, detailed research specifically correlating structural motifs of this compound derivatives with quantitative biological activity data was not extensively available in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling seeks to develop mathematical models that relate a set of calculated molecular descriptors (representing physicochemical properties, structural features, etc.) of a series of compounds to their measured biological activities. nih.govresearchgate.netnih.govjmchemsci.commdpi.com These models can then be used to predict the activity of new, untested compounds and guide the design of more potent or selective derivatives. Developing a QSAR model for this compound and its derivatives would require a dataset of structurally related compounds with experimentally determined biological activity values. Various molecular descriptors could be calculated, and statistical methods (e.g., multiple linear regression, machine learning) would be employed to build predictive models. While QSAR is a widely used technique in drug discovery, specific studies detailing the development and application of QSAR models for this compound derivatives were not prominently featured in the provided search results.

Computational Chemistry and Molecular Modeling Studies of Kashmirine

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For diterpenoid alkaloids, molecular docking has been instrumental in elucidating their interactions with various biological targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and voltage-gated sodium channels.

In studies involving diterpenoid alkaloids isolated from Delphinium chitralense, molecular docking revealed strong binding affinities to both AChE and BChE. For instance, chitralinine-C, a C20-diterpenoid alkaloid, exhibited a significant binding free energy, suggesting a potent inhibitory activity. The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of these enzymes, such as TYR334, ASP72, SER122, and SER200 in AChE. Given the structural similarities, it is plausible that Kashmirine would also exhibit inhibitory potential against these enzymes, and molecular docking could predict the specific interactions driving this activity.

Below is an illustrative data table of binding energies for a series of diterpenoid alkaloids against a hypothetical protein target, based on typical values found in the literature for this class of compounds.

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Hetisine | -8.5 | TYR121, PHE330, TRP84 |

| Aconitine | -9.2 | ASP72, SER200, TRP279 |

| This compound (Hypothetical) | -8.8 | TYR121, TRP279, PHE330 |

| Delsoline | -7.9 | PHE330, TYR334, HIS440 |

This table is illustrative and presents hypothetical binding energies for this compound based on data for related compounds.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and spectroscopic properties.

For diterpenoid alkaloids, DFT calculations have been used to elucidate their structural and electronic properties. Such studies can determine the optimized geometry of the molecule and calculate parameters like the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

An analysis of alkaloids using DFT has shown that electronic properties, such as the distribution of electron density and the energies of frontier orbitals, are key to their biological activity. For this compound, DFT calculations would likely reveal a complex electrostatic potential map, with electronegative regions around the oxygen and nitrogen atoms, indicating potential sites for hydrogen bonding and interaction with biological receptors.

The following table presents hypothetical electronic properties for this compound and related alkaloids, as would be determined by DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Hetisine | -6.25 | -1.15 | 5.10 |

| Aconitine | -6.40 | -1.20 | 5.20 |

| This compound (Hypothetical) | -6.30 | -1.18 | 5.12 |

| Delsoline | -6.15 | -1.10 | 5.05 |

This table is illustrative and presents hypothetical electronic properties for this compound based on general findings for similar alkaloids.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This method is invaluable for studying the conformational flexibility of ligands and the stability of ligand-protein complexes. In the context of diterpenoid alkaloids, MD simulations have been used to verify the stability of docked poses and to understand the dynamic nature of the interactions between the alkaloid and its target protein.

A study on aconitine alkaloids demonstrated that MD simulations can confirm the binding stability of these compounds within the active site of a receptor, such as CAMK2G. The root mean square deviation (RMSD) of the protein backbone and the ligand are often monitored throughout the simulation. A stable RMSD value over time suggests that the complex is in a stable conformation. For this compound, an MD simulation of its complex with a biological target would be expected to show stable interactions, with the ligand remaining within the binding pocket throughout the simulation, thus reinforcing the findings from molecular docking.

Below is a representative data table summarizing the results of a hypothetical MD simulation for this compound in complex with a protein target.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Key Interactions Maintained |

| 0-10 | 1.5 ± 0.3 | 0.8 ± 0.2 | Hydrogen bonds, Hydrophobic contacts |

| 10-20 | 1.6 ± 0.2 | 0.9 ± 0.3 | Hydrogen bonds, Hydrophobic contacts |

| 20-30 | 1.5 ± 0.3 | 0.8 ± 0.2 | Hydrogen bonds, Hydrophobic contacts |

| 30-40 | 1.7 ± 0.2 | 1.0 ± 0.3 | Hydrogen bonds, Hydrophobic contacts |

| 40-50 | 1.6 ± 0.3 | 0.9 ± 0.2 | Hydrogen bonds, Hydrophobic contacts |

This table is illustrative and shows expected trends in RMSD values for a stable protein-ligand complex during an MD simulation.

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods for predicting reactivity and interaction potentials often involve the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

QSAR studies on diterpenoid alkaloids have successfully established predictive models for their anti-inflammatory and toxic activities. These studies have identified key molecular descriptors that influence the biological activity of these compounds. For example, a QSAR study on the anti-inflammatory activity of 15 diterpenoid alkaloids identified descriptors such as surface area, volume, hydration energy, and LogP as being significant in predicting their efficacy nih.gov. These models can be used to predict the activity of new or untested compounds, such as this compound, and to guide the design of new derivatives with improved activity.

The following table provides a selection of molecular descriptors that would be relevant for a QSAR study of this compound and related alkaloids.

| Compound | Molecular Weight | LogP | Surface Area (approx.) | Volume | Hydration Energy |

| Hetisine | 431.6 | 2.5 | 450.2 | 480.5 | -15.2 |

| Aconitine | 645.7 | 4.1 | 620.8 | 650.1 | -25.8 |

| This compound (Hypothetical) | 447.6 | 2.8 | 470.5 | 500.2 | -18.5 |

| Delsoline | 483.6 | 3.2 | 510.3 | 540.7 | -20.1 |

This table is illustrative and contains hypothetical descriptor values for this compound based on its presumed structure relative to similar compounds.

Advanced Analytical Methodologies for Kashmirine Research

Quantitative Analysis Techniques

Quantitative analysis techniques are employed to determine the exact amount or concentration of Kashmirine in a sample. These methods are essential for various research purposes, including studying its distribution in plants or analyzing its presence in experimental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique widely used for the quantification of various compounds, including alkaloids like this compound uva.esnih.gov. LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry nih.gov. This hyphenated technique is particularly valuable for analyzing complex samples where this compound is present alongside other compounds.

In LC-MS, the liquid chromatography component separates the sample into its individual components based on their differing interactions with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, which measures their mass-to-charge ratio (m/z) and can provide structural information through fragmentation patterns nih.gov. For targeted quantitative analysis of compounds like this compound, tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is frequently implemented nih.gov. This mode allows for highly sensitive and selective detection by monitoring specific parent-to-fragment ion transitions characteristic of this compound, minimizing interference from other compounds in the matrix nih.govnih.gov.

LC-MS methods for quantification typically involve the use of reference standards of the analyte nih.gov. Calibration curves are generated by analyzing solutions of known concentrations of this compound, and the response (e.g., peak area) is plotted against the concentration. The concentration of this compound in unknown samples is then determined by comparing their response to the calibration curve. Method validation, including assessing linearity, accuracy, and precision, is crucial for ensuring the reliability of LC-MS quantification nih.gov. For instance, a validated LC-MS/MS assay for determining another compound in plasma demonstrated linearity over a significant range, with good accuracy and precision nih.gov. Extraction recovery is also a key parameter evaluated during validation to ensure the efficient isolation of the analyte from the sample matrix nih.gov.

High-Performance Liquid Chromatography (HPLC) for Purity and Content

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used extensively for determining the purity and content of chemical compounds, including alkaloids stikesbcm.ac.id. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure stikesbcm.ac.id.

For assessing the purity of this compound, HPLC is used to separate this compound from potential impurities or related substances. The chromatogram obtained from HPLC analysis shows peaks corresponding to each component in the sample. The purity can be estimated by calculating the percentage of the peak area corresponding to this compound relative to the total area of all peaks in the chromatogram (area normalization) researchgate.net. However, this approach assumes similar detector responses for all components researchgate.net. More accurate purity determination often involves comparing the peak area of this compound to that of a reference standard of known purity researchgate.net.

HPLC is also used to determine the content or assay of this compound in a sample johronline.comchromatographyonline.com. This is typically achieved by comparing the peak area or height of this compound in the sample to a calibration curve generated using external standards of known concentrations researchgate.net. The method's linearity, accuracy, and precision within a specified range are validated to ensure reliable content determination nih.govijpsr.compensoft.net. For example, a validated RP-HPLC method for quantifying curcumin (B1669340) and piperine (B192125) demonstrated linearity with a high correlation coefficient and acceptable accuracy and precision nih.gov. The range of an HPLC method for content determination is the concentration interval over which the method provides suitable levels of precision, accuracy, and linearity apvma.gov.au.

Spectroscopic Fingerprinting for Quality Assessment

Spectroscopic techniques provide characteristic "fingerprints" of a compound based on its interaction with electromagnetic radiation. These fingerprints can be used for identification and quality assessment. While specific detailed spectroscopic data for this compound were not extensively found in the search results, general principles of spectroscopic fingerprinting apply to chemical compounds like alkaloids.

Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide unique spectral data. IR spectroscopy provides information about the functional groups present in the molecule based on vibrational modes. NMR spectroscopy gives detailed information about the structural skeleton and the arrangement of atoms. Mass spectrometry provides the molecular weight and fragmentation pattern, aiding in identification and structural elucidation.

In quality assessment, the spectroscopic fingerprint of a this compound sample can be compared to that of a reference standard. Matches in characteristic absorption bands (IR), chemical shifts and coupling patterns (NMR), or mass fragments (MS) confirm the identity and can indicate the presence of impurities if extra signals are observed or expected signals are missing or reduced in intensity. Raman spectroscopy is another technique used for material identification and characterization, including distinguishing between natural and synthetic materials or identifying inclusions diva-portal.org. It provides a vibrational fingerprint that can be used for comparison with spectral databases diva-portal.org.

Method Validation for Reproducibility and Accuracy

Analytical method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose johronline.comjespublication.comresearchgate.netchromatographyonline.com. This is essential to ensure the reliability, accuracy, and reproducibility of the results obtained when analyzing this compound johronline.comjespublication.comresearchgate.net. Validation is a mandatory requirement in regulated environments, such as pharmaceutical quality control jespublication.comresearchgate.netchromatographyonline.com.

Key parameters evaluated during method validation typically include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte (this compound) without interference from other components in the sample matrix, such as impurities, degradation products, or excipients johronline.comapvma.gov.au. This can be demonstrated through peak purity tests using techniques like diode array detection or mass spectrometry hyphenated with chromatography apvma.gov.au.

Accuracy: The closeness of the test results obtained by the method to the true value johronline.comjespublication.comresearchgate.net. Accuracy is often assessed by analyzing samples spiked with known amounts of this compound and calculating the percentage recovery nih.govpensoft.netapvma.gov.au.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample johronline.comjespublication.comresearchgate.net. Precision can be evaluated at different levels, including repeatability (within-laboratory, same analyst, same equipment) and intermediate precision (within-laboratory, different analysts, different equipment, different days) nih.gov.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a defined range johronline.comjespublication.comresearchgate.net. Linearity is typically assessed by analyzing a series of samples with concentrations spanning the expected range and plotting the response versus concentration nih.govpensoft.netapvma.gov.au. A high correlation coefficient indicates good linearity nih.gov.

Range: The interval between the upper and lower concentrations of this compound for which the method has demonstrated acceptable levels of accuracy, precision, and linearity apvma.gov.au.

Detection Limit (LOD): The lowest concentration of this compound that can be reliably detected by the method, although not necessarily quantified pensoft.net.

Quantification Limit (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision pensoft.net.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters ijpsr.com.

Method validation involves performing a series of experimental tests to generate data for these parameters johronline.com. A well-documented standard operating procedure (SOP) for the analytical method is essential for consistent execution and validation johronline.com. Revalidation may be necessary if there are significant changes to the method, sample matrix, or intended use johronline.comapvma.gov.au.

Comparative Phytochemistry and Chemo Taxonomy of Fritillaria Alkaloids

Kashmirine within the Context of the Fritillaria Alkaloid Spectrum

This compound is a steroidal alkaloid with the molecular formula C₂₇H₄₃NO₃ and a molecular weight of 429.64 g/mol wikipedia.orgchemicalbook.comuni.lu. Its chemical name is (3β,5α,17β)-3,20-Dihydroxycevan-6-one wikipedia.orgchemicalbook.com. It has been isolated from the bulbs of several Fritillaria species, including Fritillaria roylei and Fritillaria imperialis iucr.orgchemicalbook.comresearchgate.net. This compound (also known as imperialine (B1671802) or peiminine) is present in Fritillaria bulbs to an extent of 0.1 - 2.0% wikipedia.org.

Within the Fritillaria alkaloid spectrum, this compound belongs to the steroidal alkaloid group, specifically the cevanine type wikipedia.orgimsc.res.in. The stereochemistry of its ring junctures is A/B trans, B/C trans, C/D cis, D/E cis, and E/F trans iucr.org. The configurations at other chiral centers include C3—OH and C20—Me being equatorial, while C10—Me, C20—OH, and C22—Me are axial iucr.org.

Other significant steroidal alkaloids found in Fritillaria include imperialine, peimine, peiminine (B1679210), peimisine (B1663649), verticine, and isoverticine (B1649330) mdpi.commdpi.comresearchgate.netscispace.com. Imperialine and chuanbeinone are examples of Cevanine-type alkaloids with cis-configuration, while peimisine and cyclopamine (B1684311) are Jervine-type alkaloids mdpi.com. Peimine and peiminine are often highlighted as representative bioactive components in Fritillaria unibracteata and are used as quantitative markers in the Chinese Pharmacopoeia mdpi.comfrontiersin.org.

Biosynthetic Relationships among Diverse Steroidal Alkaloids in the Genus Fritillaria

The biosynthesis of steroidal alkaloids in Fritillaria species is a complex process that primarily involves the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways mdpi.comfrontiersin.orgfrontiersin.org. These pathways generate the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.comfrontiersin.org. Farnesyl pyrophosphate synthase (FPS) catalyzes the condensation of these precursors to form farnesyl pyrophosphate (FPP), a crucial substrate for steroidal alkaloid biosynthesis mdpi.comfrontiersin.org.

The biosynthetic pathway of isosteroidal alkaloids can be broadly divided into the formation of universal precursors (IPP and DMAPP), cholesterol synthesis, and the subsequent formation and secondary modification of isosteroidal alkaloids researchgate.netfrontiersin.org. While the MEP pathway is reported to be abundant in leaf and stem tissues, the MVA pathway plays a more significant role in alkaloid biosynthesis in Fritillaria bulbs frontiersin.org. Key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway and squalene (B77637) synthase (SQS) are considered to have important regulatory roles in the alkaloid synthesis pathway frontiersin.orgfrontiersin.org.

Transcriptomic and metabolomic studies have provided insights into the genes and pathways involved in the biosynthesis of major steroidal alkaloids in Fritillaria. For example, studies on Fritillaria thunbergii have identified FtFPS as a hub gene involved in the biosynthesis of farnesyl pyrophosphate mdpi.com. In Fritillaria hupehensis, intercropping systems were shown to enhance steroidal alkaloid biosynthesis by regulating phytohormone signaling, oxidative phosphorylation, and cytochrome P450 activity, along with transcription factors like AP2/ERF and WRKY frontiersin.org.

The diverse structural types of Fritillaria alkaloids arise from modifications of the steroid backbone. While the precise steps leading to this compound are not explicitly detailed in the search results, its cevanine structure suggests it is derived from common steroidal precursors through a series of enzymatic reactions, likely involving cyclization, hydroxylation, and amination steps, similar to other cevanine-type alkaloids like imperialine and peiminine wikipedia.orgmdpi.com.

Chemo-taxonomic Significance of this compound Distribution

Chemo-taxonomy utilizes the chemical constituents of plants as a tool for classification and understanding evolutionary relationships unacademy.com. The distribution patterns of specific alkaloids within different Fritillaria species can provide valuable chemo-taxonomic information.

This compound (imperialine/sipeimine) has been reported in several Fritillaria species, including Fritillaria roylei and Fritillaria imperialis iucr.orgchemicalbook.comresearchgate.net. The presence or absence of specific alkaloids, or variations in their relative concentrations, can help differentiate between species or groups of species. For instance, Fritillaria species growing at different elevations have been shown to contain varying amounts of 5α-cevanine isosteroidal alkaloids with cis-configuration versus trans-configuration isosteroidal alkaloids mdpi.comresearchgate.net. Species at higher altitudes (2700–4000 m) tend to have more cis-configuration alkaloids, while those below 1500 m mainly contain trans-configuration alkaloids mdpi.comresearchgate.net.

While the search results don't provide a comprehensive distribution map or detailed quantitative data of this compound across all Fritillaria species, its identification in multiple species suggests its importance as a phytochemical marker within the genus. Comparing the alkaloid profiles, including the presence and concentration of this compound, alongside morphological and genetic data, contributes to a more complete understanding of the taxonomic relationships within Fritillaria. Studies comparing the chemical compositions of different Fritillaria species have revealed classifications based on the presence of trans- or cis-cevanine alkaloids, which have shown some correlation with phylogenetic analysis based on DNA sequences mdpi.com.

Further detailed studies on the distribution and concentration of this compound across a wider range of Fritillaria species, coupled with genetic and morphological analyses, would enhance its utility in chemo-taxonomy.

Future Research Trajectories

Exploration of Novel Biosynthetic Enzymes for Synthetic Biology Applications

Understanding the biosynthetic pathway of Kashmirine is a critical area for future research. While the compound's origin in Fritillaria species is known, the specific enzymes involved in its formation from simpler precursors are not fully elucidated. Research into novel biosynthetic enzymes could pave the way for the synthetic production of this compound and its analogs using synthetic biology approaches. This involves identifying the genes encoding the enzymes responsible for the unique C-nor-D-homo skeleton and the specific oxygenation patterns observed in this compound. Studies on the biosynthesis of other complex natural products, such as polyether biotoxins, have revealed giant polyketide synthase enzymes with numerous catalytic domains, highlighting the complexity that can be involved in such pathways. biorxiv.orgescholarship.org Exploring similar complex enzymatic machinery in Fritillaria could uncover novel biocatalysts with potential applications in the synthesis of complex molecules beyond this compound. Identifying and characterizing these enzymes could enable the reconstitution of the biosynthetic pathway in a heterologous host, offering a sustainable and potentially more efficient route to this compound production compared to extraction from plant sources.

Advanced Synthetic Methodologies for Enantiospecific this compound Synthesis

This compound, like many natural products with complex structures, possesses multiple stereocenters. The biological activity of chiral compounds is often highly dependent on their specific stereochemistry (enantiomeric form). organic-chemistry.org Therefore, the development of advanced synthetic methodologies for the enantiospecific synthesis of this compound is a significant future research direction. Enantiospecific synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for studying its precise biological effects and for potential therapeutic applications. While general methods for enantioselective synthesis, such as asymmetric oxidation and reduction or the creation of all-carbon quaternary stereogenic centers, have seen significant advancements, applying these to the complex architecture of this compound presents unique challenges. organic-chemistry.orgnih.govrsc.org Future research should focus on developing tailored synthetic routes that allow for the controlled introduction of stereochemistry at each relevant center of the this compound skeleton. This could involve the design of new chiral catalysts, the development of stereoselective reactions, or the application of enzymatic transformations in a synthetic context. Achieving enantiospecific synthesis would provide access to pure enantiomers of this compound, enabling detailed investigations into their individual biological activities and potentially revealing differences in their mechanisms of action.

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While some biological activities of this compound and related Fritillaria alkaloids have been explored, a deeper understanding of its mechanisms of action at the molecular level is needed. For instance, imperialine (B1671802) (a synonym for this compound) has been reported as a short-acting selective M2 muscarinic receptor antagonist. latoxan.com Future research should aim to comprehensively map the interaction of this compound with its biological targets, including detailed binding studies, downstream signaling pathway analysis, and the identification of other potential protein or cellular interactions. Techniques such as target identification using pull-down assays, activity-based protein profiling, and advanced imaging techniques could provide valuable insights. Understanding the molecular basis of this compound's effects is essential for evaluating its therapeutic potential and for designing analogs with improved efficacy or specificity. Research into the molecular mechanisms of action of other pharmacologically active compounds, such as ketamine and levetiracetam, highlights the complexity and multi-target nature that can be involved, providing a framework for investigating this compound. nih.govmdpi.com

Development of Robust Analytical Standards and Reference Materials